molecular formula C12H20N2O3 B7950259 Tert-butyl 2-cyano-2-hydroxycyclohexylcarbamate

Tert-butyl 2-cyano-2-hydroxycyclohexylcarbamate

Cat. No.: B7950259
M. Wt: 240.30 g/mol
InChI Key: IDLYALOFRASWPG-UHFFFAOYSA-N
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Description

Tert-butyl 2-cyano-2-hydroxycyclohexylcarbamate is a chemical compound with the molecular formula C12H20N2O3. It is known for its unique structure, which includes a tert-butyl group, a cyano group, and a hydroxycyclohexylcarbamate moiety. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-cyano-2-hydroxycyclohexylcarbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexanone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the product. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-cyano-2-hydroxycyclohexylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or hydroxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or nitriles.

Scientific Research Applications

Tert-butyl 2-cyano-2-hydroxycyclohexylcarbamate is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-cyano-2-hydroxycyclohexylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The cyano and hydroxy groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-cyano-2-methylhydrazinecarboxylate
  • Tert-butyl 2-cyano-2-hydroxycyclopentylcarbamate

Uniqueness

Tert-butyl 2-cyano-2-hydroxycyclohexylcarbamate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its structure allows for versatile applications in various fields, making it a valuable compound for scientific research.

Properties

IUPAC Name

tert-butyl N-(2-cyano-2-hydroxycyclohexyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-11(2,3)17-10(15)14-9-6-4-5-7-12(9,16)8-13/h9,16H,4-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLYALOFRASWPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1(C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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